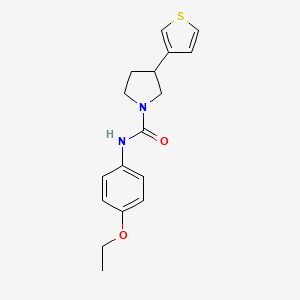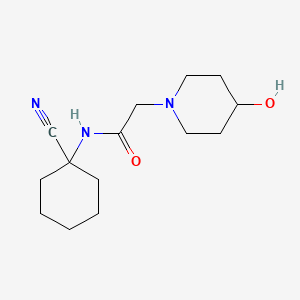![molecular formula C20H16ClN5 B2628999 1-(3-chloro-4-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 890894-48-1](/img/structure/B2628999.png)
1-(3-chloro-4-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chloro-4-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C20H16ClN5 and its molecular weight is 361.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis : A study by Ogurtsov and Rakitin (2021) described the synthesis of a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, emphasizing its role as an intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. These compounds are of interest due to their pharmacological properties, suggesting potential applications in medicinal chemistry 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, (Ogurtsov & Rakitin, 2021).
Catalytic Applications : Miyashita et al. (1990) explored the catalytic action of azolium salts in the aroylation of 4-chloro-1H-pyrazolo[3,4-d]pyrimidines. Their work highlights the nucleophilic aroylation of these compounds, which led to the formation of aryl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones. This demonstrates the compound's utility in organic synthesis and catalysis Catalytic Action of Azolium Salts. I. : Aroylation of 4-Chloro-1H-pyrazolo[3, 4-d]pyrimidines with Aromatic Aldehydes Catalyzed by 1, 3-Dimethylbenzimidazolium Iodide, (Miyashita et al., 1990).
Potential in Drug Discovery : Research by Ajani et al. (2019) on pyrimidine and pyrazole nuclei indicates potential applications in drug design due to their pharmacological therapeutic potentials. This study, focusing on pyrazole-based pyrimidine scaffolds, suggests the significance of such compounds in the development of new drugs, particularly for conditions like AIDS Dimethylformamide-mediated synthesis and characterization of novel pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives, (Ajani et al., 2019).
Synthetic Methodologies : A study by Bundy et al. (2000) described an alternative synthesis of 2,4-diaminopyrrolo[2,3-d]pyrimidine via thermal Fischer indolization, leading to the formation of pyrazolo[3,4-d]pyrimidines. This work contributes to the understanding of synthetic methodologies and chemical transformations of pyrazolo[3,4-d]pyrimidines Synthesis of 2,4‐diaminopyrrolo[2,3‐d]pyrimidines via thermal fischer indolization. Pyrazole formation with ytterbium triflate catalysis, (Bundy et al., 2000).
Antimicrobial Activity : Abdelhamid et al. (2016) synthesized various pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activities. Some compounds showed activities competitive to typical antibacterial and antifungal drugs, indicating the compound's potential in developing new antimicrobial agents Green One‐Pot Solvent‐Free Synthesis of Pyrazolo[1,5‐a]pyrimidines, Azolo[3,4‐d]pyridiazines, and Thieno[2,3‐b]pyridines Containing Triazole Moiety, (Abdelhamid et al., 2016).
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(2,3-dihydroindol-1-yl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5/c1-13-6-7-15(10-17(13)21)26-20-16(11-24-26)19(22-12-23-20)25-9-8-14-4-2-3-5-18(14)25/h2-7,10-12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGWXADKUDMYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC5=CC=CC=C54)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine](/img/structure/B2628918.png)
![2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B2628919.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2628921.png)
![1-(2-hydroxyethyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2628925.png)

![2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide](/img/structure/B2628929.png)
![2-Oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine;hydrochloride](/img/structure/B2628931.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-methoxypiperidine-4-carboxamide](/img/structure/B2628933.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2628934.png)



